molecular formula C5H6F2INO B2370997 3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one CAS No. 2172214-89-8

3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one

Cat. No.: B2370997
CAS No.: 2172214-89-8
M. Wt: 261.01
InChI Key: DOCPMEJUQDHZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one is an organic compound belonging to the pyrrolidinone family. It has the molecular formula C5H6F2INO and a molecular weight of 261.01 g/mol . This compound is characterized by the presence of fluorine and iodine atoms, which contribute to its unique chemical properties.

Preparation Methods

One common synthetic route includes the reaction of a suitable pyrrolidinone precursor with fluorinating and iodinating agents under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine and iodine atoms play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

3,3-Difluoro-5-(iodomethyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

  • 3,3-Difluoro-5-(chloromethyl)pyrrolidin-2-one
  • 3,3-Difluoro-5-(bromomethyl)pyrrolidin-2-one
  • 3,3-Difluoro-5-(methyl)pyrrolidin-2-one

These compounds share similar structural features but differ in their halogen substituents. The presence of different halogens can significantly influence their chemical reactivity and biological activity .

Properties

IUPAC Name

3,3-difluoro-5-(iodomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2INO/c6-5(7)1-3(2-8)9-4(5)10/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCPMEJUQDHZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C1(F)F)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.